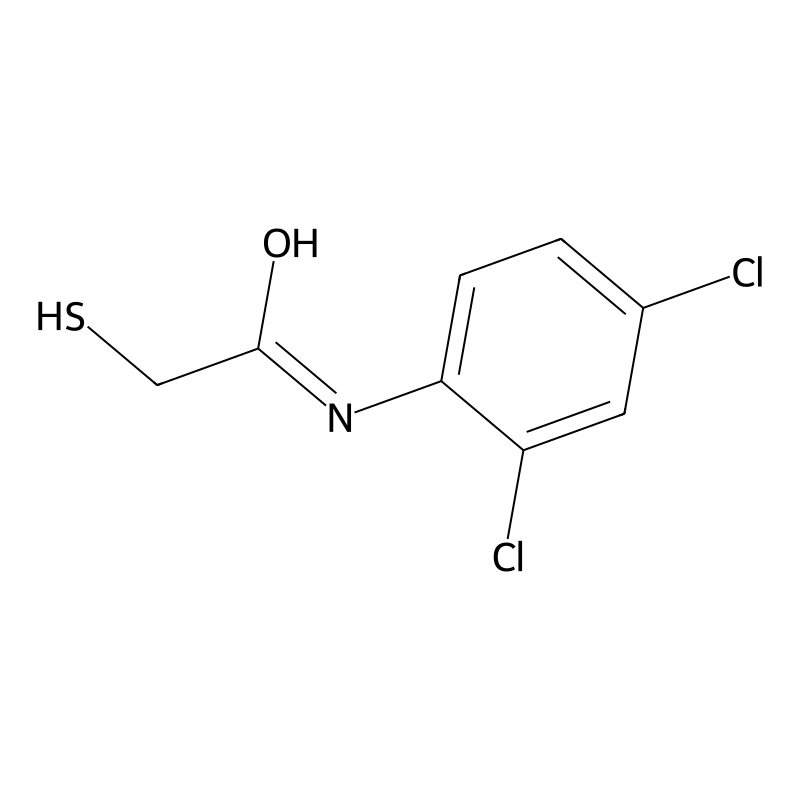N-(2,4-dichlorophenyl)-2-mercaptoacetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Anticonvulsant Activity Evaluation
Specific Scientific Field: Pharmaceutical Science
Summary of the Application: The compound “N-(2,4-dichlorophenyl)-2-mercaptoacetamide” has been synthesized and evaluated for its anticonvulsant activity. .
Methods of Application or Experimental Procedures: Standard organic synthesis methods were used to synthesize the compound. The structure of the synthesized compounds was proved by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method. AutoDockTools-1.5.6, as well as AutoDock Vina software, was used to perform molecular docking. .
N-(2,4-dichlorophenyl)-2-mercaptoacetamide is an organic compound characterized by the presence of a dichlorophenyl group and a mercaptoacetamide moiety. Its chemical formula is , and it has a molecular weight of approximately 221.1 g/mol. This compound is notable for its potential biological activities and its utility in various chemical syntheses.
- Oxidation: The mercapto group can be oxidized to form sulfonyl derivatives using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
- Reduction: The compound can be reduced to modify its functional groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, facilitated by reagents like nitric acid or sulfuric acid.
These reactions highlight the compound's versatility in synthetic chemistry, allowing for the formation of various derivatives that can be tailored for specific applications.
Research indicates that N-(2,4-dichlorophenyl)-2-mercaptoacetamide exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows it to interact with biological targets, possibly through the formation of covalent bonds with thiol groups in proteins. This interaction may inhibit protein function and disrupt various biological pathways, leading to observed therapeutic effects.
The synthesis of N-(2,4-dichlorophenyl)-2-mercaptoacetamide typically involves a multi-step process:
- Formation of N-(2,4-dichlorophenyl)-2-chloroacetamide: This is achieved by reacting 2,4-dichloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
- Introduction of the Mercapto Group: The resulting N-(2,4-dichlorophenyl)-2-chloroacetamide is then treated with a thiol reagent (e.g., thiourea) to introduce the mercapto group, yielding N-(2,4-dichlorophenyl)-2-mercaptoacetamide.
This synthetic route allows for the efficient production of the compound while maintaining control over reaction conditions to optimize yield and purity.
N-(2,4-dichlorophenyl)-2-mercaptoacetamide has several applications across different fields:
- Chemistry: It serves as a building block for synthesizing more complex molecules.
- Biology: The compound is investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer applications.
- Medicine: Its unique chemical structure makes it a candidate for developing novel therapeutic agents.
- Industry: It is utilized in creating materials with specific properties, such as polymers and coatings.
Studies on the interaction of N-(2,4-dichlorophenyl)-2-mercaptoacetamide with biological molecules suggest that its mercapto group can form covalent bonds with thiol-containing proteins. This ability may lead to significant biological effects by modulating protein activity and influencing cellular pathways. Further research into its interaction mechanisms could unveil new therapeutic targets and applications.
Similar Compounds
N-(2,4-dichlorophenyl)-2-mercaptoacetamide shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| N-(3,4-dichlorophenyl)-2-mercaptoacetamide | Different chlorination pattern on phenyl ring | |
| N-(2,5-dichlorophenyl)-2-mercaptoacetamide | Similar structure but different dichloro substitution | |
| N-(2,4-dichlorophenyl)succinamic acid | Contains a succinamic acid moiety instead of mercapto group |
Uniqueness
What sets N-(2,4-dichlorophenyl)-2-mercaptoacetamide apart from similar compounds is its specific combination of both a dichlorophenyl group and a mercaptoacetamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities that make it valuable for various applications in research and industry.








